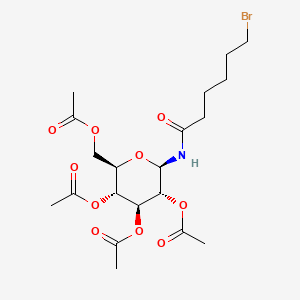
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide is a complex organic compound that features a bromine atom, a glucopyranosyl group, and a hexanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide typically involves multiple steps. One common approach is to start with the acetylation of D-glucose to form 2,3,4,6-tetra-O-acetyl-D-glucopyranose. This intermediate is then reacted with bromine to introduce the bromine atom, forming 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide . The final step involves the reaction of this bromide with hexanamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Condensation Reactions: The glucopyranosyl group can participate in glycosylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alcohols.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as Lewis acids or bases can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is the deacetylated glucopyranosyl hexanamide.
Condensation Reactions: Products include glycosylated derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.
Materials Science: It can be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide involves its interaction with specific molecular targets. The bromine atom and the glucopyranosyl group can participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
- Beta-D-Glucopyranosylamine
Uniqueness
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide is unique due to its specific combination of a bromine atom, a glucopyranosyl group, and a hexanamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C20H30BrNO10 |
|---|---|
Peso molecular |
524.4 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(6-bromohexanoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H30BrNO10/c1-11(23)28-10-15-17(29-12(2)24)18(30-13(3)25)19(31-14(4)26)20(32-15)22-16(27)8-6-5-7-9-21/h15,17-20H,5-10H2,1-4H3,(H,22,27)/t15-,17-,18+,19-,20-/m1/s1 |
Clave InChI |
SGCGHEHNTZAWEU-XIKSMUEASA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CCCCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)NC(=O)CCCCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
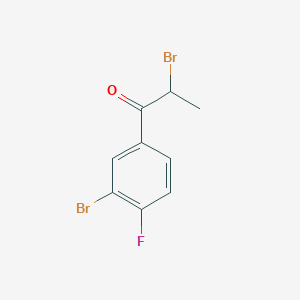
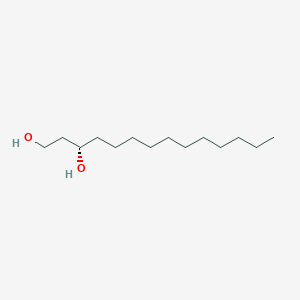
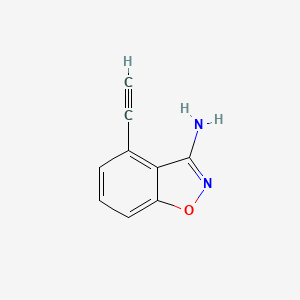
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)
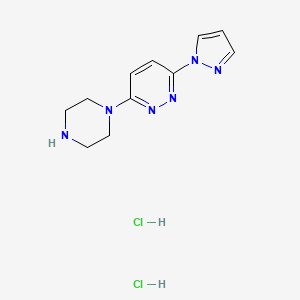
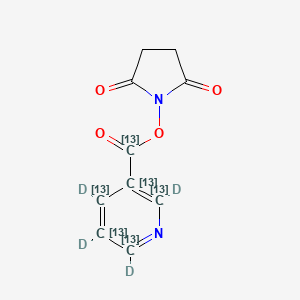



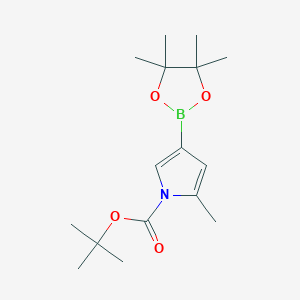
![1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B13449205.png)

